4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde
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Overview
Description
4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde is a complex organic compound that features a unique combination of benzoxazole and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzoxazole and thiazole moieties in its structure suggests that it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thiazole Ring Formation: The thiazole ring can be introduced by reacting a suitable thioamide with a halogenated aldehyde.
Coupling Reaction: The final step involves coupling the benzoxazole and thiazole intermediates under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxylic acid.
Reduction: 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoxazole and thiazole moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxylic acid
- 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarbinol
- 2-(2-Benzoxazolylthio)-5-thiazolecarboxaldehyde
Uniqueness
4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde is unique due to the presence of both chlorine and aldehyde functional groups, which provide additional sites for chemical modification
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-4-chloro-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN2O2S2/c12-9-8(5-15)17-11(14-9)18-10-13-6-3-1-2-4-7(6)16-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZBFIQOZBGWID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=NC(=C(S3)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661672 |
Source
|
Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-4-chloro-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-74-6 |
Source
|
Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-4-chloro-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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